molecular formula C16H23NO B291867 4-tert-butyl-N-cyclopentylbenzamide

4-tert-butyl-N-cyclopentylbenzamide

Cat. No.: B291867
M. Wt: 245.36 g/mol
InChI Key: IXQUFQYNFFTNSW-UHFFFAOYSA-N
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Description

4-tert-butyl-N-cyclopentylbenzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl ring and a cyclopentylamine substituent on the amide nitrogen. Its molecular formula is C₁₆H₂₃NO, with a molar mass of 245.36 g/mol. The tert-butyl group confers significant steric bulk and lipophilicity, while the cyclopentyl moiety introduces conformational flexibility . This compound is synthesized via carbodiimide-mediated coupling (e.g., HBTU/DIPEA in DMF) between 4-tert-butylbenzoic acid and cyclopentylamine, a method common to benzamide derivatives .

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

4-tert-butyl-N-cyclopentylbenzamide

InChI

InChI=1S/C16H23NO/c1-16(2,3)13-10-8-12(9-11-13)15(18)17-14-6-4-5-7-14/h8-11,14H,4-7H2,1-3H3,(H,17,18)

InChI Key

IXQUFQYNFFTNSW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCC2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key parameters of 4-tert-butyl-N-cyclopentylbenzamide with related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent on Amide Nitrogen Key Properties/Applications
This compound C₁₆H₂₃NO 245.36 Cyclopentyl High lipophilicity; potential SAR studies in medicinal chemistry
4-tert-butyl-N-(4-chlorophenyl)benzamide C₁₇H₁₈ClNO 287.78 4-Chlorophenyl Electron-withdrawing Cl enhances stability; used in crystallography studies
4-tert-butyl-N-(4-methoxyphenyl)benzamide C₁₈H₂₁NO₂ 283.37 4-Methoxyphenyl Methoxy group improves solubility; intermediate in drug synthesis
4-bromo-N-(2-nitrophenyl)benzamide C₁₃H₁₀BrN₂O₃ 335.14 2-Nitrophenyl Structural analog with Br and NO₂ groups; used in crystallographic comparisons
4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide C₂₀H₂₀FN₃OS 369.45 Thiadiazol-fluorobenzyl Heterocyclic substituent enhances bioactivity; explored in antimicrobial research

Key Observations :

  • Lipophilicity : The tert-butyl group increases hydrophobicity across all analogs, but substituents like methoxy () or thiadiazol () modulate solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) enhance amide stability, while electron-donating groups (e.g., methoxy in ) may improve reactivity in coupling reactions.

Crystallographic and Structural Insights

  • This compound : Predicted to adopt a twisted amide conformation due to steric clash between tert-butyl and cyclopentyl groups, similar to 4-bromo-N-(2-nitrophenyl)benzamide, which forms two molecules per asymmetric unit in its crystal lattice .
  • 4-tert-butyl-N-(4-chlorophenyl)benzamide : The para-chloro substituent likely promotes planar amide geometry, enhancing intermolecular hydrogen bonding in crystalline phases .

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